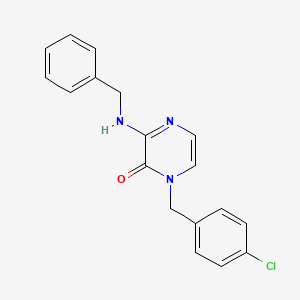
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BCP, and it has been shown to exhibit promising biological activity against various diseases.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors involved in disease pathways. The compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetic rats, the compound has been shown to reduce blood glucose levels and improve insulin sensitivity. The compound has also been shown to exhibit anti-inflammatory activity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one in lab experiments is its potent biological activity. The compound has been shown to exhibit activity against various diseases at low concentrations. However, one limitation of using the compound is its relatively complex synthesis method. The synthesis requires several steps and the use of a suitable catalyst, which may increase the cost and time required for the experiment.
Future Directions
There are several future directions for the research on 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one. One potential direction is the investigation of its activity against other diseases, such as neurodegenerative diseases and viral infections. The compound may also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Additionally, the compound may be used as a lead compound for the development of new drugs with similar biological activity.
Synthesis Methods
The synthesis of 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine and 3-(benzyloxy)-1-(4-chlorobenzyl)pyrazin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent activity against various diseases, including cancer, diabetes, and inflammation. The compound has also been investigated for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
3-(benzylamino)-1-[(4-chlorophenyl)methyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)13-22-11-10-20-17(18(22)23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYYEGLMJLBXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2969686.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)
![3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid](/img/structure/B2969690.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)
![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)

